N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted at the 5-position with a 4-ethoxyphenyl group and at the 3-position with a carboxamide moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group. This structure combines aromatic (4-ethoxyphenyl), heterocyclic (oxazole), and sulfone-functionalized (tetrahydrothiophene dioxidized) motifs, which may influence its physicochemical properties and bioactivity.
Properties
Molecular Formula |
C16H18N2O5S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O5S/c1-2-22-13-5-3-11(4-6-13)15-9-14(18-23-15)16(19)17-12-7-8-24(20,21)10-12/h3-6,9,12H,2,7-8,10H2,1H3,(H,17,19) |
InChI Key |
QHAZHAZTRBJGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring, the introduction of the ethoxyphenyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles can be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Enzyme Binding: The tetrahydronaphthyl substituent in the most active XO inhibitor (Ki = 8.5 nM) is a bulky, nonpolar group that enhances hydrophobic interactions within the enzyme’s active site .
Inhibition Mechanism :
- Structural analogs like N-(9H-purin-6-yl)-5-(tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide exhibit competitive inhibition, suggesting direct competition with the substrate at the XO active site . While the target compound’s mechanism remains uncharacterized, its carboxamide group could facilitate similar interactions with enzyme residues.
This limits direct functional comparisons .
SAR (Structure-Activity Relationship) Trends
- 5-Position Substitution: Bulky, hydrophobic groups (e.g., tetrahydronaphthyl) correlate with high XO inhibition, likely due to complementarity with the enzyme’s hydrophobic active-site pocket .
- Carboxamide Linker : The carboxamide group is conserved across active analogs, suggesting its role in hydrogen-bonding interactions with XO or other targets. Modifications to the linker (e.g., sulfone introduction) could alter binding kinetics .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Tetrahydrothiophene ring : Contributes to the compound's reactivity.
- 1,2-Oxazole ring : Known for its diverse biological activities.
- Ethoxyphenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
The molecular formula of the compound is , with a molecular weight of approximately 341.35 g/mol.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and thereby affecting metabolic pathways related to inflammation and oxidative stress .
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties, possibly through inhibition of bacterial growth by targeting essential enzymes .
Biological Activities
The compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that compounds containing the oxazole ring often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Studies have suggested that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could be particularly beneficial in conditions characterized by chronic inflammation .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds with similar oxazole structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound. Notable findings include:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Dhumal et al., 2016 | Antimicrobial | The study reported enhanced activity against Staphylococcus aureus and Escherichia coli for oxazole derivatives. |
| Guo et al., 2019 | Anticancer | Identified compounds with oxazole rings showed significant cytotoxicity against various cancer cell lines. |
| Vosatka et al., 2018 | Anti-inflammatory | Demonstrated that oxazole derivatives can reduce pro-inflammatory cytokine levels in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
